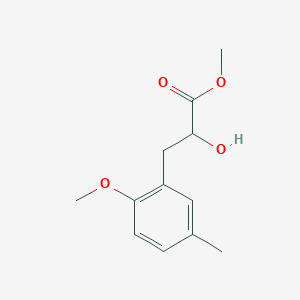

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

Description

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate: is an organic compound belonging to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxy-substituted phenylpropanoate structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

InChI |

InChI=1S/C12H16O4/c1-8-4-5-11(15-2)9(6-8)7-10(13)12(14)16-3/h4-6,10,13H,7H2,1-3H3 |

InChI Key |

NGBNEIAQSFPJOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

- Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

- Methyl 3-(2-hydroxyphenyl)propanoate

Uniqueness: Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with other molecules.

Biological Activity

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate, also known by its CAS number 1485628-70-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a hydroxyl group and a methoxy-5-methylphenyl substituent. Its molecular formula is C₁₁H₁₄O₄. The presence of these functional groups enhances its reactivity and interactions within biological systems, potentially leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for therapeutic applications against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Enzyme Modulation : Evidence suggests that this compound may interact with specific enzymes or cellular receptors, influencing their activity and contributing to its biological effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding Affinity : The hydroxy and methoxy groups likely play critical roles in the compound's ability to bind to target molecules within cells.

- Enzyme Interaction : It may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways associated with inflammation or microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | C₁₂H₁₆O₄ | Contains tert-butyl group; used in organic synthesis. |

| Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | C₁₂H₁₆O₄ | Similar methoxy group; investigated for antioxidant properties. |

| Methyl 3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₄ | Lacks additional substituents; simpler structure but similar core functionality. |

This table highlights how the specific arrangement of functional groups in this compound distinguishes it from other compounds, potentially enhancing its biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting strong antimicrobial properties .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of this compound using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokine levels upon treatment with the compound, indicating its potential utility in managing inflammatory conditions .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound may inhibit specific enzymes involved in inflammation, supporting its role as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.